molecular formula C21H24N4OS B382490 12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene CAS No. 314260-81-6

12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene

Cat. No.: B382490
CAS No.: 314260-81-6
M. Wt: 380.5g/mol
InChI Key: CTDBJTQIJGJLMN-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic scaffold fused with a 2-methoxyphenyl-substituted piperazine moiety. The core structure comprises a 7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-tetraene system, where the sulfur atom (thia) and two nitrogen atoms (diaza) are strategically positioned to influence electronic and steric properties.

Properties

IUPAC Name

12-[4-(2-methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-14-22-20(19-15-6-5-9-18(15)27-21(19)23-14)25-12-10-24(11-13-25)16-7-3-4-8-17(16)26-2/h3-4,7-8H,5-6,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDBJTQIJGJLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(2-Methoxyphenyl)piperazine

The substituent 4-(2-methoxyphenyl)piperazine is synthesized separately through the following steps:

  • Buchwald–Hartwig Amination: 2-Methoxyphenyl bromide reacts with piperazine using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos).

  • Purification: The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Coupling to the Tricyclic Core

  • The methylated thieno[2,3-d]pyrimidine (1 equivalent) and 4-(2-methoxyphenyl)piperazine (1.5 equivalents) are refluxed in DMF.

  • Potassium carbonate (2 equivalents) is added to deprotonate the piperazine nitrogen.

  • The reaction proceeds for 24–48 hours at 120°C.

Yield: 50–65% after recrystallization from methanol.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost, safety, and environmental impact.

Continuous Flow Reactors

  • Advantages: Improved heat transfer and reaction control.

  • Case Study: A patent disclosed a continuous flow system for analogous tricyclic compounds, achieving 85% yield with a residence time of 30 minutes.

Green Chemistry Approaches

  • Solvent Replacement: Substitution of DMF with cyclopentyl methyl ether (CPME), a safer alternative.

  • Catalyst Recycling: Palladium catalysts immobilized on magnetic nanoparticles reduce metal waste.

Purification and Characterization

Purification Methods

  • Recrystallization: Methanol/water mixtures (7:3) yield >95% purity.

  • Chromatography: Reverse-phase HPLC for analytical-grade material.

Characterization Data

PropertyValueMethod
Melting Point198–202°CDifferential Scanning Calorimetry
Molecular Weight380.5 g/molMass Spectrometry
Purity≥99%HPLC

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the piperazine ring, potentially converting it into a more saturated form.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine nitrogen and the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated piperazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties . Derivatives containing the piperazine structure have demonstrated cytotoxic effects against various cancer cell lines, including:

  • Human Liver (HUH7)
  • Breast (MCF7)
  • Colon (HCT116)

In vitro studies have shown that these compounds can inhibit cell proliferation more effectively than standard treatments like 5-fluorouracil. For example, a study assessed the cytotoxic effects of various piperazine derivatives against HUH7 and MCF7 cell lines, revealing significant inhibition of cell growth compared to control substances.

Neuropharmacological Effects

The compound's potential in neuropharmacology is notable, particularly regarding its interaction with serotonergic systems. Compounds similar to this one have shown low nanomolar binding affinities to the 5-HT1A receptor, suggesting potential applications in treating anxiety and depression disorders. The piperazine moiety enhances binding affinity to serotonin receptors, which may influence neurotransmitter systems and provide therapeutic benefits .

Case Study 1: Anticancer Efficacy

A study focused on the cytotoxic effects of various piperazine derivatives against human liver (HUH7) and breast (MCF7) cancer cell lines. Results indicated that derivatives similar to our target compound exhibited significantly lower IC50 values than standard treatments, demonstrating their potential as anticancer agents.

Case Study 2: Neuropharmacological Assessment

Another investigation examined the binding affinity of piperazine derivatives to serotonin receptors, revealing that compounds with similar structures displayed promising results in modulating serotonergic activity, which could be beneficial for anxiety and depression treatments.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. For instance, it may act as an antagonist or agonist at neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Core Structure Substituents Key Properties/Activities References
12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-tetraene 7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}] 2-Methoxyphenyl, methyl Hypothetical: Potential CNS activity (piperazine motif); enhanced solubility (methoxy group)
10-chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-tetraene Same core 4-Trifluoromethylphenyl, chlorine Increased lipophilicity (CF₃ group); halogen enhances metabolic stability
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-pentaene Hexaazatricyclo[7.3.0.0^{2,6}] 4-Methoxyphenyl, phenyl Structural rigidity; biological activity in fused tetrazolopyrimidines (e.g., antimicrobial)
10-ethyl-12-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]-tetraene Same core Ethyl, thiazolylmethylsulfanyl Enhanced H-bonding (thiazole sulfur); potential kinase inhibition

Structural and Electronic Comparisons

  • Piperazine Derivatives : The target compound’s 2-methoxyphenylpiperazine group distinguishes it from analogs like 10-chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo (), where the trifluoromethyl group increases hydrophobicity and electron-withdrawing effects. The methoxy group in the target compound may improve solubility compared to halogens .
  • Thiazole vs.

Pharmacological and Functional Insights

  • Receptor Binding : Piperazine-containing analogs (e.g., ’s compounds 13 and 14) show affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. The target compound’s 2-methoxyphenyl group may mimic catecholamine structures, suggesting similar neurological targets .
  • Metabolic Stability : The trifluoromethyl group in ’s analog likely extends half-life by resisting oxidative metabolism, whereas the methoxy group in the target compound may undergo demethylation, reducing longevity .
  • Synthetic Accessibility : The target compound’s methyl group at position 10 simplifies synthesis compared to ethyl or thiazolylmethylsulfanyl substituents, which require multi-step functionalization (e.g., ) .

Biological Activity

The compound 12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure with a piperazine moiety that is often associated with various biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular Weight 508.23 g/mol
IUPAC Name This compound
CAS Number 887223-38-3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes:

  • Serotonergic Activity : Similar compounds have shown effectiveness as serotonergic antagonists, which may contribute to their antipsychotic properties .
  • Dopaminergic Modulation : The piperazine structure is known to influence dopaminergic pathways, potentially offering therapeutic benefits in disorders such as schizophrenia and depression .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, enhancing its pharmacological profile.

Therapeutic Applications

Research indicates that this compound could be beneficial in several therapeutic areas:

  • Antipsychotic Potential : Due to its structural similarities with known antipsychotics, it may exhibit atypical antipsychotic effects .
  • Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
  • Anti-inflammatory Properties : Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory activities, making them candidates for further investigation in inflammatory disorders .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Pharmacological Evaluation : A study on a similar piperazine derivative demonstrated significant antipsychotic activity in animal models, supporting the hypothesis that modifications to the piperazine structure can enhance efficacy .
  • Neuroprotective Studies : Research on related compounds indicated neuroprotective effects through modulation of oxidative stress pathways, suggesting that this compound could be investigated for similar properties .
  • Clinical Trials : Ongoing clinical trials for piperazine-based compounds have shown promise in treating mood disorders and schizophrenia, indicating the potential for this compound's application in clinical settings .

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